

3-isopropylisoxazole-5-carboxylic acid CAS number and identifiers

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Compound of Interest

Compound Name: 3-isopropylisoxazole-5-carboxylic acid

Cat. No.: B081153

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In-depth Technical Guide: 3-isopropylisoxazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **3-isopropylisoxazole-5-carboxylic acid**, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical identifiers, physicochemical properties, and outlines a general synthetic approach, acknowledging the limited publicly available information on its specific biological activities and detailed experimental protocols.

Chemical Identifiers and Physicochemical Properties

3-isopropylisoxazole-5-carboxylic acid is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The presence of the isopropyl and carboxylic acid functional groups influences its chemical reactivity and potential biological interactions.

Table 1: Chemical Identifiers for **3-isopropylisoxazole-5-carboxylic acid**[\[1\]](#)[\[2\]](#)[\[3\]](#)

Identifier	Value
CAS Number	14633-22-8
Molecular Formula	C ₇ H ₉ NO ₃
Molecular Weight	155.15 g/mol
IUPAC Name	3-(propan-2-yl)isoxazole-5-carboxylic acid
Canonical SMILES	<chem>CC(C)C1=NOC=C1C(=O)O</chem>
InChI	InChI=1S/C7H9NO3/c1-4(2)6-3-7(8-11-6)5(9)10/h3-4H,1-2H3,(H,9,10)
MDL Number	MFCD05668695

Table 2: Physicochemical Properties of **3-isopropylisoxazole-5-carboxylic acid**

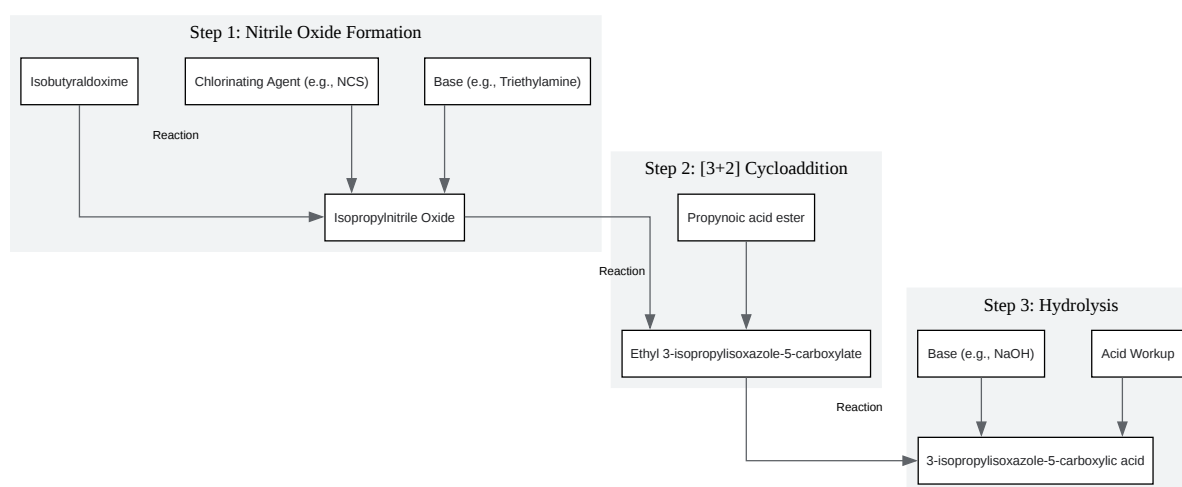
Property	Value	Source
Melting Point	75 °C	ChemicalBook
Boiling Point (Predicted)	298.2 ± 28.0 °C	ChemicalBook
Density (Predicted)	1.211 ± 0.06 g/cm ³	ChemicalBook
pKa (Predicted)	2.33 ± 0.10	ChemicalBook
Appearance	White to yellow solid	ChemicalBook

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **3-isopropylisoxazole-5-carboxylic acid** is not readily available in peer-reviewed literature, a general synthetic strategy for 3,5-disubstituted isoxazoles can be inferred from established methods. One common approach involves the cycloaddition reaction between a nitrile oxide and an alkyne.

General Experimental Workflow for Isoxazole Synthesis

A plausible synthetic route to **3-isopropylisoxazole-5-carboxylic acid** could involve the reaction of a hydroxymoyl chloride with an appropriate alkyne, followed by hydrolysis of an ester group to yield the carboxylic acid.



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Caption: General synthetic workflow for **3-isopropylisoxazole-5-carboxylic acid**.

Spectroscopic Data

Spectroscopic data is crucial for the characterization and confirmation of the synthesized compound. A known ^{13}C NMR spectrum for **3-isopropylisoxazole-5-carboxylic acid** is available.^[1]

Table 3: Predicted ^{13}C NMR Chemical Shifts for **3-isopropylisoxazole-5-carboxylic acid**

Carbon Atom	Predicted Chemical Shift (ppm)
C=O	~160-170
C3 (isoxazole)	~165
C5 (isoxazole)	~105
CH (isopropyl)	~28
CH ₃ (isopropyl)	~21

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Biological Activity and Potential Applications

The biological activities of **3-isopropylisoxazole-5-carboxylic acid** have not been extensively reported in the public domain. However, the isoxazole scaffold is a well-established pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic effects.

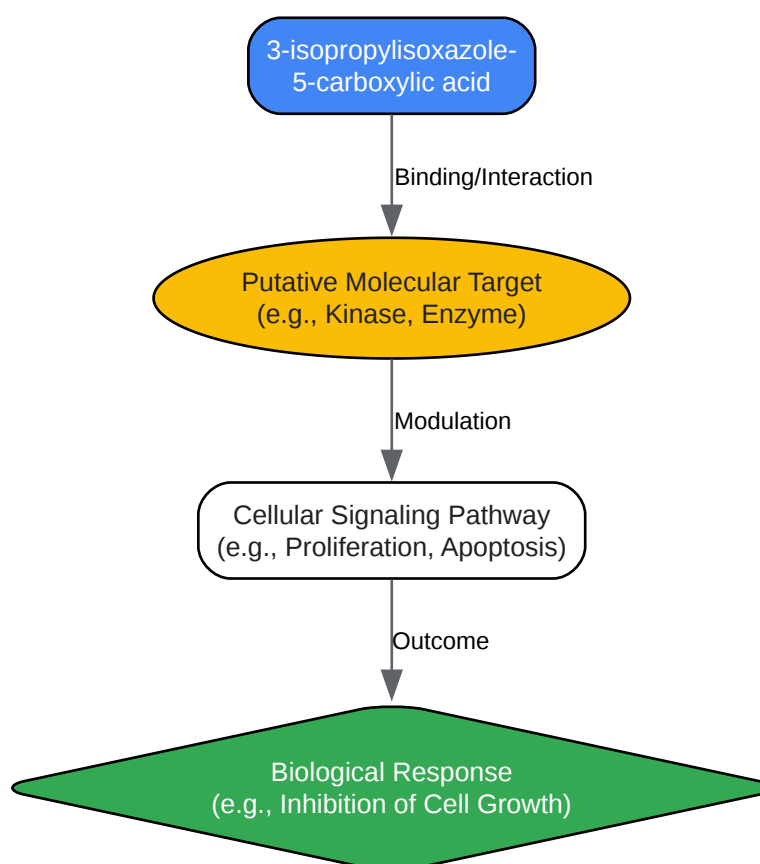
Isoxazole derivatives have been reported to possess various pharmacological activities, including:

- **Anticancer:** Some isoxazole-containing compounds have shown potent inhibitory effects on cancer cell lines.
- **Anti-inflammatory:** The isoxazole ring is a key component of some non-steroidal anti-inflammatory drugs (NSAIDs).
- **Antimicrobial:** Various isoxazole derivatives have demonstrated activity against bacteria and fungi.
- **Antiviral:** Certain isoxazole compounds have been investigated for their potential antiviral properties.
- **Enzyme Inhibition:** Isoxazole derivatives have been designed as inhibitors for various enzymes, such as xanthine oxidase.[\[4\]](#)

Given the diverse biological roles of isoxazole-containing molecules, **3-isopropylisoxazole-5-carboxylic acid** and its derivatives represent a promising area for further investigation in drug discovery and development.

Potential Signaling Pathway Interactions

While no specific signaling pathways have been elucidated for **3-isopropylisoxazole-5-carboxylic acid**, based on the activities of other isoxazole derivatives, it could potentially interact with pathways involved in inflammation, cell proliferation, or microbial growth. A hypothetical logical relationship for its investigation in an anticancer context is presented below.



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Caption: Hypothetical investigation workflow for biological activity.

Future Directions

The lack of extensive public data on **3-isopropylisoxazole-5-carboxylic acid** highlights a significant opportunity for further research. Key areas for future investigation include:

- Development and optimization of a robust synthetic protocol.
- Comprehensive spectroscopic and crystallographic characterization.
- Screening for a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
- Elucidation of its mechanism of action and identification of specific molecular targets and signaling pathways.
- Synthesis and evaluation of derivatives to establish structure-activity relationships (SAR).

This technical guide serves as a foundational resource for researchers interested in exploring the potential of **3-isopropylisoxazole-5-carboxylic acid**. Further experimental work is necessary to fully uncover its chemical and biological properties and to determine its viability as a lead compound in drug development programs.

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